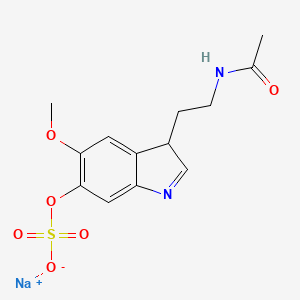

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions to achieve high isomeric purity and yield. A notable synthesis approach for similar compounds includes the use of selective reactions and Wittig reactions for constructing precise molecular frameworks, as demonstrated in the synthesis of pheromone components for Manduca sexta (Chen & Millar, 2000). This method highlights the efficiency and specificity required in synthesizing compounds with multiple double bonds and methyl groups (Chen & Millar, 2000).

科学的研究の応用

It has been utilized as a key intermediate in the synthesis of cembranolides, starting from geraniol and linalool, with improved synthetic methods being employed in these processes (Wang, Zheng, Gao, & Fan, 2010).

This compound plays a role in the synthesis of sex pheromone components of the tobacco hornworm moth, Manduca sexta. Efficient syntheses with high isomeric purity have been developed for related compounds, highlighting its significance in pheromone chemistry (Chen & Millar, 2000).

It is also involved in the enzymatic reactions using undecaprenyl diphosphate synthase from Micrococcus luteus, showcasing its potential application in microbiology and enzymology (Nagaki, Sato, Maki, Nishino, & Koyama, 2000).

The compound is a key player in the artificial substrate for undecaprenyl diphosphate synthase, further emphasizing its role in biochemical and enzymatic studies (Nagaki et al., 2000).

Additionally, it has been used in the synthesis of geranyllinaloisocyanide, a diterpene from marine sponges, showcasing its applicability in marine biology and natural product synthesis (Ichikawa, Yamazaki, & Isobe, 1993).

特性

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHRJMXIKKJVHG-QIRCYJPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R)-N'-Boc-2-amino-2-cyclohexylacetyl]-N-(4'-cyanobenzyl)-2-L-azetidinecarboxamide-d11](/img/structure/B1146911.png)